ethyl 3-(4-chlorophenyl)-5-[2-(4-fluorophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-[2-(4-fluorophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This bicyclic system is substituted with a 4-chlorophenyl group at position 3, an ethyl carboxylate ester at position 1, and a 4-fluorophenyl acetamido moiety at position 3. Its synthesis likely involves multi-step reactions, including Suzuki couplings or amidation protocols, as inferred from analogous compounds .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O4S/c1-2-32-23(31)20-17-12-33-21(26-18(29)11-13-3-7-15(25)8-4-13)19(17)22(30)28(27-20)16-9-5-14(24)6-10-16/h3-10,12H,2,11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKQETSXNRDSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-5-[2-(4-fluorophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of Chlorophenyl and Fluorophenyl Groups: This step typically involves nucleophilic substitution reactions where the chlorophenyl and fluorophenyl groups are introduced to the core structure.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester, often using reagents such as ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-5-[2-(4-fluorophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the thieno[3,4-d]pyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-5-[2-(4-fluorophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic benefits, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-5-[2-(4-fluorophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-[2-(4-fluorophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C27H20ClF2N3O5S, with a molecular weight of 517.53 g/mol. The compound features a thieno[3,4-d]pyridazine core structure, which is significant for its biological activity.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and viral replication.
- Interaction with Receptors : It may interact with various G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Antiviral Efficacy : A study demonstrated that derivatives of thieno[3,4-d]pyridazine exhibited significant antiviral activity against Hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase with an IC50 value as low as 0.35 μM. This suggests a promising pathway for developing antiviral therapies using similar compounds.
- Anticancer Potential : In vitro studies on colon carcinoma cells revealed that the compound effectively reduced cell viability with an IC50 value of 6.2 μM. Another study reported that related compounds showed significant cytotoxicity against breast cancer cell lines, indicating potential for further development in oncology.
Comparison with Similar Compounds
Ethyl 3-(4-Chlorophenyl)-2-(Dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Core : Pyrrolo[3,2-d]pyrimidine (7-membered fused ring with nitrogen atoms).
- Substituents: 4-Chlorophenyl at position 3. Dipentylamino at position 2. Ethyl carboxylate at position 5.
- Key Differences: The pyrrolo-pyrimidine core lacks the sulfur atom present in the thieno-pyridazine system, reducing aromaticity and altering electron distribution.
Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()
- Core : Pyrazolo[3,4-d]pyrimidine (6-membered fused ring with two nitrogen atoms).
- Substituents :
- 3-Fluorophenyl on a chromen-4-one moiety.
- Methyl carboxylate on a thiophene ring.
- The chromen-4-one group provides a planar aromatic system absent in the target compound, possibly influencing π-π stacking interactions in biological targets .
Research Findings and Implications
Impact of Core Heterocycles
- Pyrrolo[3,2-d]pyrimidine : Nitrogen-rich core improves solubility but may reduce metabolic stability due to susceptibility to oxidative degradation .
- Pyrazolo[3,4-d]pyrimidine : The pyrazole ring introduces tautomerism, which could complicate crystallization but offers conformational flexibility for target engagement .
Role of Substituents
- 4-Chlorophenyl vs.
- Acetamido vs. Amino: The acetamido group in the target compound may reduce basicity compared to primary amines, affecting pH-dependent solubility .
Crystallographic Insights
The use of SHELX software () for single-crystal X-ray studies in related compounds (e.g., ) underscores the importance of crystallography in confirming regiochemistry and stereoelectronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
